Hexamethylenetetramine tribromide

Beschreibung

Evolution of Halogenation Methodologies

The field of halogenation has undergone a significant evolution since its early days. numberanalytics.com Initially, chemists relied on elemental bromine (Br₂), a hazardous and highly reactive substance, for bromination reactions. While effective, the use of elemental bromine presents considerable challenges related to handling, safety, and environmental concerns. These drawbacks spurred the development of alternative brominating agents that are safer, more selective, and easier to handle.

Over the years, a variety of new reagents and methodologies have emerged. These include the use of N-bromo compounds like N-bromosuccinimide (NBS), which offer a more controlled and selective means of bromination. The development of methods involving the in-situ generation of bromine and the use of solid-supported reagents have further enhanced the safety and efficiency of bromination reactions. A significant advancement in this area has been the introduction of organic ammonium (B1175870) tribromides as stable, crystalline sources of bromine. ias.ac.in

Role of Organic Ammonium Tribromides as Bromine Sources

Organic ammonium tribromides (OATBs) have gained prominence as versatile and environmentally benign brominating agents. ias.ac.in These compounds are typically stable, crystalline solids that are easy to handle and store, offering a safer alternative to liquid bromine. ias.ac.in They act as a source of electrophilic bromine and can be used for a wide range of bromination reactions, including the bromination of alkenes, alkynes, ketones, and activated aromatic compounds. tandfonline.com

The reactivity of OATBs can be tuned by altering the structure of the quaternary ammonium cation. researchgate.net This allows for a degree of control over the selectivity of the bromination reaction. Some commonly used OATBs include tetrabutylammonium (B224687) tribromide (TBATB), tetraethylammonium (B1195904) tribromide (TEATB), and cetyltrimethylammonium tribromide (CTMATB). researchgate.net Research has demonstrated the efficacy of these reagents in various solvent-free reaction conditions, including under thermal and microwave irradiation, further highlighting their green credentials. researchgate.net

Historical Development of Hexamethylenetetramine Tribromide Synthesis and Application

Hexamethylenetetramine, also known as methenamine (B1676377) or urotropine, is a heterocyclic organic compound discovered by Aleksandr Butlerov in 1859. wikipedia.orgatamanchemicals.com It is a versatile reagent in its own right, with applications in various chemical reactions such as the Duff, Sommelet, and Delepine reactions. wikipedia.orgorganic-chemistry.org

The synthesis of this compound ((CH₂)₆N₄·HBr·Br₂) involves the reaction of hexamethylenetetramine with bromine. This creates a stable, solid complex that can be used as a brominating agent. The compound is a solid with a melting point of 220 °C (with decomposition). sigmaaldrich.com

This compound has been employed as a brominating agent in organic synthesis. For instance, it has been used in conjunction with basic alumina (B75360) under solvent-free conditions for bromination reactions. acs.org Its solid nature and the ability to release bromine in a controlled manner make it an attractive alternative to elemental bromine.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂N₄·HBr·Br₂ |

| Molecular Weight | 380.91 g/mol |

| Appearance | Solid |

| Melting Point | 220 °C (decomposes) |

| CAS Number | 149261-40-5 |

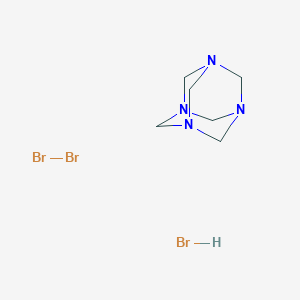

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

molecular bromine;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.Br2.BrH/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2;/h1-6H2;;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERSDEAKMGSGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.Br.BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447473 | |

| Record name | Hexamethylenetetramine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149261-40-5 | |

| Record name | Hexamethylenetetramine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenetetramine hydrobromide perbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Hexamethylenetetramine Tribromide

Historical Preparative Routes to Halogenated Amines

The synthesis of halogenated amines has a long history in organic chemistry. A foundational approach involves the direct halogenation of amines. However, this method often leads to a mixture of products and can be difficult to control. Another significant historical method is the Delépine reaction, first reported in 1895, which utilizes hexamethylenetetramine and an alkyl halide to produce a primary amine after hydrolysis of the resulting quaternary ammonium (B1175870) salt. organic-chemistry.org This reaction demonstrates the utility of hexamethylenetetramine in forming C-N bonds and providing a pathway to amines. organic-chemistry.org The general mechanism involves an SN2 reaction between the alkyl halide and hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine. organic-chemistry.org

Historically, the synthesis of N-halogenated compounds often involved direct reaction with halogens. For instance, the preparation of N-alkylated aliphatic or aromatic amines has been achieved through various methods, including the reduction of imines or amides. rsc.org However, these traditional protocols can be hampered by the need for multiple reaction steps and the isolation of intermediate products. rsc.org The basicity of the resulting halogen-substituted aryl amines is influenced by the electron-withdrawing inductive effect of the halogen. rsc.org

Contemporary Synthetic Strategies for Hexamethylenetetramine Tribromide

Modern synthetic approaches to this compound focus on efficiency, selectivity, and improved environmental profiles.

A common and effective method for preparing this compound involves the direct reaction of hexamethylenetetramine with molecular bromine. This reaction is often carried out in a suitable solvent, such as dichloromethane. The resulting complex, hexamethylenetetramine-bromine (HMTAB), is a regioselective brominating agent for various aromatic compounds. researchgate.net The selectivity of the bromination can be influenced by reaction temperature and the nature of the substituents on the aromatic substrate. researchgate.net

Organic ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), have also been developed as alternative brominating agents. These reagents are often solids, which can simplify handling and measurement compared to liquid bromine. Solvent-free reaction conditions using these reagents, often facilitated by microwave irradiation or thermal methods, represent a greener approach to organic brominations.

A study on the bromination of aromatic compounds using hexamethylenetetramine–bromine reported a highly efficient and regioselective method in dichloromethane. researchgate.net The reactivity of this reagent could be enhanced by supporting it on silica (B1680970) gel, which proved effective for the bromination of less activated compounds. researchgate.net

| Substrate | Product | Yield (%) |

| Aniline (B41778) | p-Bromoaniline | 95 |

| Phenol (B47542) | p-Bromophenol | 98 |

| Acetanilide | p-Bromoacetanilide | 96 |

| This table presents data on the regioselective bromination of various aromatic compounds using hexamethylenetetramine-bromine. researchgate.net |

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic methods.

One such method involves the use of a vanadium pentoxide (V₂O₅) catalyst in combination with aqueous hydrogen peroxide (H₂O₂) and potassium bromide (KBr). This system provides an in-situ generation of the brominating species, avoiding the direct use of hazardous molecular bromine. Oxidative halogenation, where a halide ion is used as the halogen source with a suitable oxidant, is considered more ecologically benign and economically attractive. researchgate.net

The catalytic activity of a polymer-anchored iron(III) catalyst has been evaluated for oxidative bromination reactions using H₂O₂/KBr at room temperature. researchgate.net This method demonstrated high selectivity (80–100%) for monobrominated products and required minimal amounts of H₂O₂ and short reaction times, with the reactions occurring in an aqueous medium. researchgate.net

Environmentally Benign Oxidative Synthesis Routes

Considerations for Reagent Stability and Handling in Synthesis

The stability and handling of reagents are critical considerations in the synthesis of this compound. Hexamethylenetetramine itself is a stable, crystalline solid. researchgate.net However, it is hygroscopic and can slowly decompose in the presence of water to formaldehyde (B43269) and ammonia (B1221849). mdpi.com

The hexamethylenetetramine-bromine complex should be handled with care, as it is a source of bromine. Reactions involving this reagent are typically conducted in a well-ventilated fume hood. The stability of related quaternary ammonium salts can vary. For example, the stability of α-halogenated tertiary amine salts in air increases in the order of chloride < bromide < iodide, and they are all sensitive to heat. researchgate.net

Immobilization and Support Strategies for this compound

To enhance the ease of handling, recyclability, and efficiency of this compound as a reagent, immobilization and support strategies have been explored. Supporting the hexamethylenetetramine-bromine complex on silica gel has been shown to increase its reactivity, particularly for the bromination of less activated aromatic compounds. researchgate.net This approach facilitates the separation of the reagent from the reaction mixture and can lead to cleaner reactions.

Supporting on Silica Gel for Enhanced Reactivity

The reactivity of the hexamethylenetetramine-bromine complex can be significantly enhanced by supporting it on silica gel. This solid-supported reagent offers a convenient and efficient method for various chemical transformations, particularly for the bromination of less activated compounds. researchgate.netresearchgate.net

The preparation involves the interaction of hexamethylenetetramine with bromine, which is then adsorbed onto the surface of silica gel. While specific, detailed laboratory procedures for the preparation of this compound specifically on silica gel are not extensively documented in readily available literature, the general principle involves the impregnation of the silica support with the pre-formed or in-situ generated complex. The use of silica gel as a support facilitates easier handling of the reagent, moderation of reactivity, and often simplifies the work-up procedure by allowing for filtration to remove the spent reagent. The progress of reactions employing such supported reagents is commonly monitored by thin-layer chromatography on silica gel plates.

The enhanced reactivity of the silica-supported reagent is attributed to the high surface area of the silica gel and the potential for favorable interactions between the support and the substrate, which can facilitate the bromination reaction. researchgate.net

Integration with Basic Alumina (B75360) in Solvent-Free Conditions

A highly efficient and environmentally friendly method for the preparation and in-situ use of a hexamethylenetetramine-bromine complex involves its integration with basic alumina under solvent-free conditions. This approach is particularly effective for the selective α-bromination of alkanones. mdpi.com

In a typical experimental procedure, the hexamethylenetetramine-bromine complex (HMTAB) is utilized in the presence of basic alumina. The reaction is often carried out under microwave irradiation, which offers the advantages of short reaction times and good product yields. researchgate.net HMTAB itself is a non-hygroscopic, stable solid at room temperature, making it a safe and convenient brominating agent. researchgate.net

The general procedure involves mixing the substrate (e.g., an aralkyl ketone), the hexamethylenetetramine-bromine complex, and basic alumina. The mixture is then subjected to microwave irradiation or conventional heating. researchgate.netmdpi.com The use of basic alumina as a support and catalyst is crucial for the success of this solvent-free method. After the reaction is complete, the product can be isolated by simple filtration and extraction.

Table 1: Research Findings on Hexamethylenetetramine-Bromine Complex with Basic Alumina

| Feature | Finding | Reference |

| Reaction Type | α-Bromination of alkanones | researchgate.netmdpi.com |

| Conditions | Solvent-free, microwave irradiation or heating | researchgate.netmdpi.com |

| Support/Catalyst | Basic Alumina | researchgate.netmdpi.com |

| Reagent | Hexamethylenetetramine-bromine complex (HMTAB) | researchgate.net |

| Advantages | Short reaction time, simple workup, good yields | researchgate.net |

Hexamethylenetetramine-Based Ionic Liquid Architectures

Hexamethylenetetramine can serve as a foundational component in the synthesis of novel ionic liquids (ILs), including those with tribromide anions. These ILs are gaining attention as versatile reagents and catalysts in organic synthesis. The synthesis of hexamethylenetetramine-based ionic liquids often follows the principles of the Delepine reaction, leading to the formation of quaternary ammonium salts. mdpi.com

The preparation of bromide-based ionic liquids typically involves the reaction of hexamethylenetetramine with an appropriate alkyl bromide in a suitable solvent like chloroform. mdpi.com This reaction generally results in the precipitation of the quaternary ammonium bromide salt, which can then be isolated by filtration. mdpi.com

To create a tribromide ionic liquid, a further reaction step would be required where the bromide salt is treated with bromine (Br₂). While the direct synthesis of a hexamethylenetetraminium tribromide ionic liquid is not extensively detailed, the synthesis of other quaternary ammonium tribromides provides a likely pathway. This would involve the reaction of the hexamethylenetetraminium bromide with elemental bromine.

Research has demonstrated the successful synthesis of various hexamethylenetetramine-based ionic liquids with different anions, achieving high purity and yield. mdpi.com These ionic liquids can be designed to have specific properties for various applications. researchgate.net

Table 2: Synthesis of Hexamethylenetetramine-Based Bromide Ionic Liquids

| Reactants | Solvent | Product | Key Findings | Reference |

| Hexamethylenetetramine, Alkyl bromide | Chloroform | N-Alkyl-hexamethylenetetraminium bromide | High yield (>99%) and purity. mdpi.com | mdpi.com |

| Cholesterol derivative, 4-bromobutyryl chloride, Hexamethylenetetramine | Not specified | Hexamethylenetetramine-based ionic liquid crystals with bromide anions | Formation of smectic A mesophase. researchgate.net | researchgate.net |

Mechanistic Investigations of Hexamethylenetetramine Tribromide in Organic Transformations

Reaction Kinetics and Rate Laws

The rate of a chemical reaction is often dependent on the concentration of the reactants, and the exponents of these concentration terms in the rate law are known as the reaction orders. Experimental determination of these orders is a fundamental step in postulating a reaction mechanism.

Studies on the oxidation of various substrates by hexamethylenetetramine tribromide (often abbreviated as HMTAB or HABR) have consistently shown a first-order dependence on the concentration of the oxidant. For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids in an aqueous acetic acid solution was found to be first order with respect to both HMTAB and the aldehyde. researchgate.net Similarly, the kinetic analysis of the oxidation of thiomalic acid by this compound in glacial acetic acid indicated that the reaction is first order with respect to both the oxidant and the substrate. chegg.com

This first-order dependence on both reactants suggests that the rate-determining step involves a direct interaction between one molecule of the this compound complex and one molecule of the substrate.

Table 1: Experimentally Determined Reaction Orders for Reactions Involving this compound

| Substrate | Solvent | Order w.r.t. This compound | Order w.r.t. Substrate | Overall Order |

| Substituted Benzaldehydes | Aqueous Acetic Acid | 1 | 1 | 2 |

| Thiomalic Acid | Glacial Acetic Acid | 1 | 1 | 2 |

| Methionine | Acetic Acid | 1 | Michaelis-Menten type | - |

| Primary Aliphatic Alcohols | Acetic Acid | 1 | Michaelis-Menten type | - |

This table presents a summary of kinetic data from studies on oxidations using this compound.

Interestingly, not all oxidations by this compound follow simple second-order kinetics. In certain cases, the reaction exhibits Michaelis-Menten type kinetics, a model originally developed to describe enzyme-catalyzed reactions. wikipedia.orglibretexts.org This type of kinetic behavior is characterized by a rate that is first-order with respect to the substrate at low concentrations but becomes zero-order (independent of substrate concentration) at high concentrations. libretexts.org

This phenomenon has been observed in the oxidation of methionine and primary aliphatic alcohols by this compound in acetic acid. researchgate.net The observation of Michaelis-Menten kinetics strongly suggests a two-step mechanism involving the reversible formation of a pre-equilibrium complex between the reactant and the substrate, followed by the irreversible decomposition of this complex into products in the rate-determining step. researchgate.netlibretexts.org

The general scheme can be represented as: Oxidant + Substrate ⇌ [Complex] → Products

At low substrate concentrations, the rate of the reaction is proportional to the concentration of the complex, which in turn is proportional to the substrate concentration. However, at high substrate concentrations, the oxidant becomes saturated with the substrate, and the rate reaches a maximum value (Vmax), becoming independent of any further increase in substrate concentration. wikipedia.orglibretexts.org The formation constants for the intermediate complex and the rate constants for its decomposition have been evaluated at different temperatures for these reactions. researchgate.net

Elucidation of Reaction Pathways and Intermediates

Beyond kinetic data, various experimental and theoretical methods are employed to elucidate the detailed pathway of a reaction and to identify any transient intermediates. For this compound, mechanistic studies have focused on understanding how it functions as both an oxidant and a brominating agent.

In the oxidation of aldehydes, a key mechanistic question revolves around the nature of the hydrogen transfer from the aldehydic group. For the oxidation of aliphatic aldehydes by this compound, evidence points towards a mechanism involving the transfer of a hydride ion (H⁻) from the aldehyde to the oxidant. researchgate.net This transfer is believed to occur within an intermediate complex formed between the aldehyde and the oxidant. researchgate.net

A proposed mechanism involves the aldehyde carbonyl group coordinating to the oxidant, followed by the transfer of the aldehydic hydrogen with its pair of electrons to the bromine atom of the tribromide complex. This hydride transfer is the rate-determining step and results in the formation of a protonated carboxylic acid and the reduced form of the oxidant. The use of deuterated aldehydes, such as [2H]benzaldehyde, has shown a substantial kinetic isotope effect, which supports the cleavage of the C-H bond in the rate-determining step. researchgate.net

This compound is a highly effective reagent for the regioselective bromination of aromatic compounds, a classic example of an electrophilic aromatic substitution (EAS) reaction. researchgate.net The general mechanism for EAS involves two principal steps:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic bromine species generated from the this compound complex. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic π-system and yielding the brominated aromatic product. byjus.commasterorganicchemistry.com

The role of this compound in this process is to serve as a convenient and solid source of electrophilic bromine, making it a safer and often more selective alternative to liquid bromine. researchgate.net The complex polarizes the Br-Br bond, creating a Br⁺-like character that is sufficiently electrophilic to be attacked by the aromatic ring. rutgers.edupressbooks.pub The selectivity of the bromination (i.e., the position of bromine substitution on the aromatic ring) is influenced by the nature of the substituents already present on the ring and the reaction temperature. researchgate.net

The active species responsible for the oxidizing and brominating properties of this compound is intrinsically linked to its structure as a complex of hexamethylenetetramine and bromine. The compound is formally a tribromide salt of the protonated hexamethylenetetramine cation.

In electrophilic aromatic substitution reactions, the this compound complex acts as a carrier and deliverer of an electrophilic bromine atom. The reactive species is effectively a polarized bromine molecule or a "Br⁺" equivalent, which is generated in situ. rutgers.edupressbooks.pub

In oxidation reactions, the tribromide ion (Br₃⁻) itself is considered the primary reactive oxidizing species. The tribromide ion can be viewed as a complex of a bromide ion (Br⁻) and a bromine molecule (Br₂). It is a milder and more selective oxidizing agent than molecular bromine. The reaction mechanism in oxidations, such as those of aldehydes and thioacids, likely involves the attack of the substrate on one of the terminal bromine atoms of the tribromide ion. researchgate.netchegg.com The reaction proceeds through the formation of an intermediate complex, as suggested by Michaelis-Menten kinetics, followed by an electron transfer or hydride transfer process that leads to the oxidation of the substrate and the reduction of the tribromide ion, typically to bromide ions.

Influence of Reaction Parameters on Mechanistic Outcomes

The mechanism of reactions involving this compound can be profoundly influenced by the conditions under which they are conducted. Parameters such as the choice of solvent, isotopic labeling of the substrate, and the electronic nature of substituents can provide deep insights into the transition states and rate-determining steps of these transformations.

The polarity of the solvent can significantly impact the rate of reactions where charge separation develops in the transition state. In the bromination of aromatic compounds using this compound, the reaction is believed to proceed through a transition state with considerable charge buildup. The effect of solvent on the rate of bromination of phenols with this compound has been investigated. Generally, more polar solvents are found to accelerate the reaction rate. This acceleration is attributed to the stabilization of the charged intermediate, likely a polar complex or a Wheland-type intermediate, which lowers the activation energy of the reaction.

For instance, the rate of bromination of phenol (B47542) has been observed to increase with increasing solvent polarity. A study examining the reaction in various solvents demonstrated a clear trend where solvents with higher dielectric constants facilitate faster reactions. This observation supports a mechanism where a polar transition state is formed, which is more effectively stabilized by polar solvent molecules.

Table 1: Effect of Solvent Polarity on the Rate of Bromination of Phenol with this compound

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

|---|---|---|

| Dichloromethane | 9.1 | 1.0 |

| Acetic Acid | 6.2 | 3.5 |

| Methanol (B129727) | 33.0 | 15.2 |

| Acetonitrile | 37.5 | 21.8 |

The data clearly indicates that solvents capable of stabilizing charged species, such as methanol and acetonitrile, lead to a significant rate enhancement compared to less polar solvents like dichloromethane. The enhanced rate in acetic acid, despite its lower dielectric constant compared to dichloromethane, can be attributed to its ability to act as a proton source, potentially assisting in the departure of the bromide ion.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction by observing the effect of isotopic substitution at a particular position on the reaction rate. In the context of brominations mediated by this compound, the KIE can help distinguish between mechanisms where the initial electrophilic attack is rate-determining versus those where the subsequent proton loss is the slow step.

For many electrophilic aromatic substitutions, the cleavage of the C-H bond is not the rate-determining step. This is often evidenced by the absence of a primary kinetic isotope effect (a kH/kD value close to 1). Studies on the bromination of various substituted benzenes using this compound have been conducted to probe this aspect. For example, comparing the rate of bromination of aniline (B41778) with that of its deuterated counterpart (aniline-d5) can reveal the role of C-H bond breaking in the reaction mechanism.

Table 2: Kinetic Isotope Effect in the Bromination of Aromatic Compounds

| Substrate | Isotopic Label | Rate Constant Ratio (kH/kD) | Interpretation |

|---|---|---|---|

| Phenol | C6H5OH vs. C6D5OD | 1.1 | No significant primary KIE; C-H bond breaking is not rate-determining. |

| Aniline | C6H5NH2 vs. C6D5NH2 | 1.2 | No significant primary KIE; initial electrophilic attack is likely rate-determining. |

| Styrene | C8H8 vs. C8H7D (at α-position) | 2.8 | Significant primary KIE; C-H bond cleavage is part of the rate-determining step in the oxidative cleavage. |

The lack of a significant primary KIE in the bromination of phenol and aniline suggests that the initial electrophilic attack of the brominating agent on the aromatic ring is the rate-determining step, and the subsequent proton loss is a fast process. However, in other reactions, such as the oxidative cleavage of styrenes, a notable KIE is observed, indicating that C-H bond breaking is indeed involved in the rate-determining step of that particular transformation.

The electronic nature of substituents on an aromatic ring can significantly influence the rate of electrophilic bromination. Electron-donating groups (EDGs) activate the ring towards electrophilic attack, leading to an acceleration of the reaction rate, while electron-withdrawing groups (EWGs) have the opposite effect. This relationship can be quantified using the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents.

A linear free-energy relationship, as described by the Hammett plot, is often observed when studying the bromination of a series of substituted aromatic compounds with this compound. The slope of this plot, the reaction constant (ρ), provides insight into the charge development in the transition state. A large, negative ρ value is indicative of a significant buildup of positive charge in the transition state, which is characteristic of electrophilic aromatic substitution.

Research on the bromination of substituted styrenes with this compound has yielded such data, allowing for a quantitative assessment of substituent effects.

Table 3: Hammett Correlation for the Bromination of Substituted Styrenes

| Substituent (X in X-C6H4CH=CH2) | Hammett Constant (σ_p) | Relative Rate (k_X / k_H) |

|---|---|---|

| p-OCH3 | -0.27 | 15.8 |

| p-CH3 | -0.17 | 5.2 |

| H | 0.00 | 1.0 |

| p-Cl | 0.23 | 0.3 |

| p-NO2 | 0.78 | 0.02 |

The reaction constant (ρ) for this reaction series was determined to be approximately -2.5. This large, negative value strongly supports a mechanism where there is a substantial development of positive charge at the benzylic position in the rate-determining step. This is consistent with an electrophilic addition mechanism where the initial attack of the bromine species on the double bond is the slow step.

Applications of Hexamethylenetetramine Tribromide in Selective Organic Reactions

Regioselective Bromination of Aromatic Compounds

Hexamethylenetetramine tribromide is a highly effective reagent for the electrophilic bromination of aromatic rings. researchgate.net Its solid nature and the mild reaction conditions required make it a convenient alternative to liquid bromine. A key advantage of HMTAB is its ability to achieve high regioselectivity, which can be finely tuned. researchgate.net

Bromination of Activated Aromatic Substrates (Anilines, Phenols, Anisoles)

HMTAB demonstrates excellent efficacy in the bromination of electron-rich aromatic compounds such as anilines, phenols, and anisoles. wikipedia.org The reaction typically proceeds under mild conditions, often at room temperature in a solvent like dichloromethane, affording good to excellent yields of the brominated products. researchgate.netwikipedia.org For instance, the reaction of anilines and phenols with a stoichiometric amount of HMTAB leads to the corresponding bromo derivatives efficiently. researchgate.net This method is noted for its high yield and the ease of handling a solid brominating agent. researchgate.net

Table 1: Regioselective Bromination of Activated Aromatic Compounds with HMTAB

| Substrate | Product | Yield (%) | Reference |

| Aniline (B41778) | p-Bromoaniline | 95 | researchgate.net |

| Phenol (B47542) | p-Bromophenol | 98 | researchgate.net |

| Anisole | p-Bromoanisole | 92 | wikipedia.org |

| o-Cresol | 4-Bromo-2-methylphenol | 96 | youtube.com |

| α-Naphthol | 2-Bromo-α-naphthol | Quantitative | youtube.com |

Control of Selectivity through Temperature and Substituent Effects

The regioselectivity of brominations using HMTAB is significantly influenced by both the reaction temperature and the nature of the substituents on the aromatic ring. researchgate.net Generally, lower temperatures favor higher selectivity. For activated substrates like phenols and anilines, the bromination is highly para-selective. If the para position is blocked, the bromine is directed to the ortho position. researchgate.net

The electronic and steric effects of substituents play a crucial role. Electron-donating groups strongly activate the ring towards electrophilic substitution, primarily at the ortho and para positions. The inherent steric bulk of the HMTAB reagent can also influence the ortho/para ratio, sometimes favoring the less sterically hindered para product. scilit.com For less activated compounds, the reactivity of HMTAB can be enhanced by supporting it on silica (B1680970) gel, which allows for the bromination of a wider range of substrates while maintaining control over selectivity. researchgate.net

Monobromination versus Polybromination Control

A significant advantage of using this compound is the ability to control the degree of bromination. Monobromination is readily achieved with high selectivity by using a stoichiometric amount of the reagent, particularly for highly activated substrates at room temperature. wikipedia.org For example, in the presence of a substituent at the para-position of anilines, the reaction proceeds at the ortho-position with clear mono-bromine selectivity. researchgate.net

Controlling the reaction conditions, such as the stoichiometry of HMTAB, allows for the synthesis of mono- or multi-brominated products. While a 1:1 molar ratio of substrate to HMTAB typically yields the monobrominated product, employing an excess of the brominating agent can lead to the formation of di- or tri-brominated compounds. This control is crucial for the targeted synthesis of specific halogenated aromatic intermediates.

Selective α-Bromination of Alkanones and Aryl Ketones

The α-halogenation of ketones provides key synthetic intermediates used in the construction of more complex molecules, including various heterocyclic compounds. researchgate.net this compound serves as an effective reagent for the selective α-monobromination of both alkanones (aliphatic ketones) and aryl ketones. This method is often preferred over using molecular bromine, which can be hazardous and lead to side products, including ring bromination in the case of aryl ketones. rsc.org

Reaction Protocols in Solvent-Free and Supported Media

A notable advancement in the use of HMTAB for α-bromination is the development of solvent-free and supported reaction protocols, which align with the principles of green chemistry. These methods are characterized by their simplicity, rapid reaction times, and high yields.

One common solvent-free procedure involves grinding HMTAB with the ketone substrate and basic alumina (B75360) in a mortar. The resulting solid mixture is then subjected to microwave irradiation for a short period (typically 5-10 minutes), leading to the formation of the α-bromoketone in good yields (70-80%). This protocol is advantageous as it tolerates both electron-donating and electron-withdrawing groups, as well as acid-sensitive functionalities. The use of basic alumina as a support facilitates the reaction. This solvent-free, microwave-assisted method has been successfully applied to various cyclic and acyclic alkanones and aryl ketones.

Table 2: Solvent-Free α-Bromination of Ketones using HMTAB under Microwave Irradiation

| Substrate | Product | Time (min) | Yield (%) | Reference |

| Acetophenone | α-Bromoacetophenone | 5 | 80 | |

| Propiophenone | α-Bromopropiophenone | 6 | 78 | |

| Cyclohexanone | 2-Bromocyclohexanone | 7 | 75 | |

| Cycloheptanone | 2-Bromocycloheptanone | 8 | 72 | |

| 1-Tetralone | 2-Bromo-1-tetralone | 5 | 79 |

Oxidative Transformations Mediated by this compound

Beyond its primary role as a brominating agent, this compound (HMTAB) is also a capable oxidizing agent for several functional group transformations. These reactions are often performed under mild, heterogeneous, or solvent-free conditions.

HMTAB, particularly when supported on wet alumina or silica, has been shown to be an efficient reagent for the rapid oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net These reactions can be carried out in a solventless system under microwave irradiation, offering an environmentally benign methodology. researchgate.net A mechanism involving the transfer of a hydride ion from the alcohol to the oxidant has been proposed.

The oxidative power of HMTAB extends to other functional groups as well. It has been successfully used for:

Oxidation of sulfides: HMTAB can selectively oxidize sulfides to their corresponding sulfoxides. researchgate.net

Oxidative cleavage: The reagent can efficiently cleave the C=N bond of oximes and tosylhydrazones, regenerating the parent carbonyl compounds in good to excellent yields under mild conditions. researchgate.net

Oxidation of diols: Vicinal diols undergo oxidation via glycol-bond fission, whereas non-vicinal diols react similarly to monohydric alcohols.

These applications highlight the versatility of this compound as not just a selective brominating agent but also as a useful oxidant in modern organic synthesis.

Oxidation of Aliphatic and Aromatic Aldehydes to Carboxylic Acids

This compound has been effectively employed for the oxidation of both aliphatic and aromatic aldehydes to their corresponding carboxylic acids. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates good yields. For instance, the oxidation of aliphatic aldehydes results in the formation of the corresponding carboxylic acids with high efficiency. nih.gov Kinetic studies on the oxidation of aliphatic aldehydes suggest a mechanism involving the transfer of a hydride ion from the aldehyde to the oxidant within an intermediate complex. nih.gov

The general reaction stoichiometry for the oxidation of aldehydes to carboxylic acids using this compound (represented as (CH₂)₆N₄Br₄) is as follows: 2 RCHO + (CH₂)₆N₄Br₄ + 2 H₂O → 2 RCOOH + 4 HBr + (CH₂)₆N₄ nih.gov

Conversion of Primary Alcohols to Aldehydes

A significant application of this compound is the selective oxidation of primary alcohols to aldehydes. researchgate.netnih.gov This transformation is particularly valuable as over-oxidation to carboxylic acids can be a common side reaction with stronger oxidizing agents. The use of this compound allows for the isolation of the aldehyde as the major product under controlled conditions.

Studies on the oxidation of a series of aliphatic primary alcohols have shown that the reaction leads to the formation of the corresponding aldehydes. nih.gov The kinetics of this reaction have been investigated, indicating a process that is first order with respect to the oxidizing agent. nih.gov

| Primary Alcohol Substrate | Product Aldehyde | Reference |

| Aliphatic Primary Alcohols | Aliphatic Aldehydes | nih.gov |

| Benzylic Alcohols | Benzaldehydes | researchgate.net |

Oxidative Cleavage of Oximes and Tosylhydrazones to Carbonyl Compounds

This compound (HMTAB) is recognized as an efficient and mild reagent for the regeneration of carbonyl compounds from their oxime and tosylhydrazone derivatives. researchgate.net This oxidative cleavage of the carbon-nitrogen double bond is a crucial deprotection strategy in multi-step syntheses. The reactions are typically carried out under gentle conditions and afford the parent carbonyl compounds in good to excellent yields. researchgate.net

The utility of HMTAB has been demonstrated in the cleavage of arylhydrazones, particularly when supported on wet alumina, which can be conducted under both classical heating and microwave irradiation. researchgate.net However, it has been noted that this method may not be effective for the hydrazones of aliphatic aldehydes and ketones. researchgate.net

Below is a table summarizing the cleavage of various arylhydrazones to their corresponding carbonyl compounds using Hexamethylenetetramine-bromine in refluxing toluene.

| Entry | Aryl Group (Ar) | R Group | Time (min) | Product | Yield (%) |

| 1 | H | H | 30 | Benzaldehyde (B42025) | 82 |

| 2 | 4-Me | H | 25 | 4-Methylbenzaldehyde | 90 |

| 3 | 4-Cl | H | 25 | 4-Chlorobenzaldehyde | 79 |

| 4 | 4-EtO | H | 15 | 4-Ethoxybenzaldehyde | 92 |

| 5 | 2-OEt | H | 30 | 2-Ethoxybenzaldehyde | 87 |

| 6 | H | Me | 20 | Acetophenone | 80 |

| 7 | 4-Me | Me | 25 | 4-Methylacetophenone | 85 |

| 8 | 4-Cl | Me | 35 | 4-Chloroacetophenone | 85 |

| 9 | 4-MeO | Me | 40 | 4-Methoxyacetophenone | 93 |

| 10 | 4-OH | Me | 15 | 4-Hydroxyacetophenone | 87 |

| Data sourced from Heravi et al., Journal of the Chinese Chemical Society, 2007. researchgate.net |

While specific data tables for the cleavage of tosylhydrazones using this compound were not found in the reviewed literature, the reported efficacy for hydrazone cleavage suggests its potential for this related transformation. researchgate.net

Oxidation of α-Amino Acids to Carbonyl Compounds

The oxidation of α-amino acids to their corresponding carbonyl compounds is another valuable transformation facilitated by this compound. nih.gov In this reaction, the amino acid undergoes oxidative decarboxylation to yield an aldehyde or ketone.

Kinetic studies have shown that the oxidation of nine different α-amino acids by hexamethylenetetramine-bromine (HABR) in aqueous acetic acid leads to the formation of the corresponding carbonyl compounds. The reaction is first order with respect to both the amino acid and the oxidizing agent. nih.gov The absence of an induced polymerization of acrylonitrile (B1666552) suggests a non-radical pathway. nih.gov Furthermore, the rate of reaction is not affected by the addition of hexamethylenetetramine, indicating that the tribromide complex itself is the reactive oxidizing species. nih.gov

| α-Amino Acid Substrate | Product Carbonyl Compound | Reference |

| Glycine | Formaldehyde (B43269) | nih.gov |

| α-Alanine | Acetaldehyde | nih.gov |

| Phenylalanine | Phenylacetaldehyde | nih.gov |

| Valine | Isobutyraldehyde | nih.gov |

| Leucine | Isovaleraldehyde | nih.gov |

| Isoleucine | 2-Methylbutanal | nih.gov |

| 2-Aminobutanoic acid | Propionaldehyde | nih.gov |

| Norleucine | Pentanal | nih.gov |

| Norvaline | Butanal | nih.gov |

| The specific carbonyl products are inferred from the general transformation described in the reference. nih.gov |

Utility in Key Synthetic Intermediate Generation

Beyond its role in functional group transformations, this compound is instrumental in the synthesis of crucial intermediates that are building blocks for more complex molecules, particularly through carbon-carbon bond-forming reactions.

Formation of Bromoaromatics for Carbon-Carbon Coupling Reactions

A highly significant application of this compound is the regioselective bromination of aromatic compounds. researchgate.net The resulting bromoaromatics are pivotal intermediates in organic synthesis, serving as precursors for a wide array of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the construction of biaryl frameworks and other complex architectures. researchgate.netnih.gov

The use of the hexamethylenetetramine-bromine complex (HMTAB) offers a highly efficient and selective method for introducing a bromine atom onto an aromatic ring. researchgate.net The selectivity of the bromination is influenced by factors such as the reaction temperature and the nature of the substituents present on the aromatic substrate. researchgate.net For less activated aromatic compounds, the reactivity of the reagent can be enhanced by supporting it on silica gel. researchgate.net

| Aromatic Substrate | Product | Yield (%) |

| Anisole | 4-Bromoanisole | 95 |

| Phenol | 4-Bromophenol | 98 |

| Acetanilide | 4-Bromoacetanilide | 96 |

| Toluene | 4-Bromotoluene | 85 |

| Naphthalene | 1-Bromonaphthalene | 90 |

| Representative yields based on the high efficiency reported for the bromination of activated aromatic compounds. researchgate.net |

Preparation of Organometallic Precursors

While the direct use of this compound for the preparation of common organometallic reagents (e.g., Grignard or organolithium reagents) is not extensively documented, its role in generating bromoaromatic compounds is the critical first step in the synthesis of these important precursors. nih.gov Aryl bromides, readily synthesized using this compound, are standard starting materials for the preparation of aryl organometallic reagents. nih.gov

These organometallic precursors are subsequently used in a vast number of synthetic applications, most notably in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, an aryl bromide can be converted into an aryl Grignard reagent (ArMgBr) by reaction with magnesium metal or into an aryllithium reagent (ArLi) via metal-halogen exchange. These organometallic species are then reacted with various electrophiles or used as nucleophilic partners in transition-metal-catalyzed coupling reactions.

Therefore, this compound serves as an essential reagent for accessing a wide range of organometallic precursors indirectly, by providing the necessary halogenated aromatic building blocks in a selective and efficient manner.

Analytical and Computational Approaches in Hexamethylenetetramine Tribromide Research

Spectroscopic Techniques for Reaction Monitoring and Structural Characterization

Spectroscopic methods are at the forefront of chemical analysis, providing detailed information about molecular structure, bonding, and the dynamics of chemical reactions. For Hexamethylenetetramine tribromide, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Diffraction (XRD) are crucial for a thorough investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Hexamethylenetetramine (HMT), the parent molecule of the tribromide salt, the highly symmetrical adamantane-like structure results in a simple proton (¹H) NMR spectrum. All twelve methylene (B1212753) protons are chemically equivalent, giving rise to a single sharp singlet in the spectrum.

In deuterated acetic acid (AcOH-d4), the ¹H NMR spectrum of HMT shows a key signal at approximately 4.97 ppm. rsc.org More detailed studies have reported the chemical shift at 4.92 ppm in the same solvent. rsc.org The simplicity of this spectrum is a direct reflection of the molecule's high symmetry.

While specific NMR data for this compound is not extensively documented in publicly available literature, the principles of NMR can be used to predict the expected spectrum. The formation of the tribromide salt involves the protonation of one of the nitrogen atoms by hydrobromic acid and the association of a bromine molecule. This breaks the high symmetry of the Hexamethylenetetramine cage. As a result, the chemical equivalence of the methylene protons is lost, and the single peak in the ¹H NMR spectrum is expected to split into multiple signals. The extent of this splitting and the new chemical shifts would provide valuable information about which nitrogen atom is protonated and the electronic effects of the tribromide anion on the cage structure.

Temperature-dependent NMR studies on Hexamethylenetetramine itself have been used to investigate its decomposition pathways, providing insights into the stability of the cage structure under thermal stress. rsc.org Similar mechanistic studies on the tribromide salt could reveal information about its stability and reactivity.

Table 1: Representative ¹H NMR Chemical Shifts for Hexamethylenetetramine

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

| Hexamethylenetetramine | Acetic Acid-d4 | ~4.97 | Singlet |

| Hexamethylenetetramine | Acetic Acid-d4 | 4.92 | Singlet |

This table presents typical ¹H NMR chemical shifts for Hexamethylenetetramine. The exact chemical shift can vary slightly depending on the specific experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For the parent compound, Hexamethylenetetramine, the electron ionization (EI) mass spectrum is well-characterized. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of C₆H₁₂N₄. researchgate.net A prominent fragment is often seen at m/z 42, which can be attributed to the [CH₂=N=CH₂]⁺ fragment, a characteristic breakdown product of the adamantane-like cage. researchgate.net Other minor peaks can also be observed, providing further clues to the molecule's structure.

The mass spectrum of this compound is expected to be more complex. The empirical formula for this compound is C₆H₁₂N₄·HBr·Br₂. sigmaaldrich.com Depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI), the spectrum could show peaks corresponding to the intact protonated molecule [C₆H₁₃N₄Br₂]⁺ or fragments resulting from the loss of bromine or hydrobromic acid. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would lead to a characteristic pattern of peaks for any bromine-containing ions, which would be a clear indicator of the presence of the tribromide moiety.

The analysis of reaction mixtures by MS can also be used to identify reaction intermediates and by-products during the synthesis of this compound, thereby helping to optimize reaction conditions and understand the reaction mechanism.

Table 2: Key Mass Spectral Peaks for Hexamethylenetetramine

| m/z | Proposed Fragment | Relative Intensity |

| 140 | [C₆H₁₂N₄]⁺ (Molecular Ion) | High |

| 42 | [C₂H₄N]⁺ | High |

This table highlights the major peaks observed in the electron ionization mass spectrum of Hexamethylenetetramine.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of Hexamethylenetetramine is characterized by several distinct absorption bands that correspond to the vibrational modes of its chemical bonds. The cage structure gives rise to specific C-N stretching and CH₂ bending and rocking vibrations.

The formation of this compound would introduce new features into the FTIR spectrum. The protonation of a nitrogen atom by HBr will lead to the appearance of a broad N-H stretching band. The presence of the tribromide anion (Br₃⁻) is also expected to give rise to characteristic low-frequency vibrations. The asymmetric stretching vibration of the Br₃⁻ ion typically appears in the far-infrared region. A comparison of the FTIR spectra of Hexamethylenetetramine and its tribromide salt would clearly show the changes in the vibrational modes of the HMT cage upon salt formation and the presence of the new N-H and Br-Br bonds.

For instance, a comparison of the FTIR spectra of crude Hexamethylenetetramine dinitrate (HDN) and Hexamethylenetetramine showed characteristic bands for the nitrate (B79036) group in HDN that were absent in the spectrum of Hexamethylenetetramine. researchgate.net Similarly, the tribromide would exhibit its own unique spectral signature.

Table 3: General FTIR Absorption Regions for Functional Groups Relevant to this compound

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

| C-H (in CH₂) | 2850-2960 | Stretching |

| C-N | 1000-1250 | Stretching |

| N-H (in amine salt) | 2200-3000 (broad) | Stretching |

| Br-Br (in Br₃⁻) | < 400 | Stretching |

This table provides a general overview of the expected FTIR absorption regions. The exact peak positions and intensities can be influenced by the molecular environment.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.

Hexamethylenetetramine was one of the first organic molecular crystals to have its structure determined by XRD. researchgate.net It crystallizes in a body-centered cubic space group (I-43m), with the molecule possessing a highly symmetrical adamantane-like cage structure. herts.ac.uk Numerous studies have refined the crystal structure of HMT and its co-crystals with various molecules, providing a wealth of data on its solid-state interactions. nih.govnih.gov

The crystal structure of this compound has not been as extensively reported. However, the formation of the tribromide salt would necessitate a different crystal packing arrangement compared to the parent HMT. The incorporation of the linear tribromide anion (Br₃⁻) and the protonated Hexamethylenetetramine cation would likely lead to a lower symmetry crystal system. The crystal structure would be stabilized by a network of hydrogen bonds between the N-H group of the cation and the bromide ions, as well as other non-covalent interactions.

Studies on other polybromide complexes of nitrogen-containing heterocycles have revealed a wide diversity of crystal structures, often featuring extended networks of interacting polybromide anions. researchgate.net It is anticipated that the crystal structure of this compound would also exhibit interesting structural motifs. A detailed single-crystal XRD analysis would be required to definitively determine its crystal system, space group, and the precise arrangement of the ions in the solid state.

Table 4: Crystallographic Data for Hexamethylenetetramine

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | I-43m |

| a (Å) | 7.02 |

This table summarizes the basic crystallographic data for the parent compound, Hexamethylenetetramine.

Microscopic and Elemental Analysis

Microscopic techniques provide visual information about the morphology and surface features of a material, while elemental analysis confirms its elemental composition.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

SEM analysis of Hexamethylenetetramine crystals would reveal their characteristic morphology. As a cubic crystal, HMT often forms well-defined rhombic dodecahedral crystals. herts.ac.uk SEM can be used to examine the size, shape, and surface features of these crystals.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of a sample. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies for each element. By detecting and measuring the energy of these emitted X-rays, EDX can provide qualitative and quantitative information about the elements present.

In the context of this compound (C₆H₁₂N₄·HBr·Br₂), EDX analysis is employed to confirm the presence and relative abundance of its constituent non-hydrogen atoms: Carbon (C), Nitrogen (N), and Bromine (Br). The technique is particularly useful for verifying the stoichiometry of the complex, ensuring the correct ratio of the Hexamethylenetetramine cage to the bromine atoms.

While specific EDX spectra for this compound are not widely published in commercial literature, the expected theoretical elemental composition can be calculated from its molecular formula. This theoretical data serves as a benchmark for experimental results obtained from EDX analysis of synthesized batches of the compound. The analysis would typically involve identifying the characteristic X-ray emission lines for carbon (Kα), nitrogen (Kα), and bromine (Lα). youtube.comyoutube.com

Table 1: Theoretical vs. Expected Experimental Elemental Composition of this compound

| Element | Theoretical Atomic % | Theoretical Weight % | Expected EDX Signal |

| Carbon (C) | 24.0% | 18.91% | Kα |

| Nitrogen (N) | 16.0% | 14.71% | Kα |

| Bromine (Br) | 12.0% | 62.92% | Lα |

| Hydrogen (H) | 48.0% | 3.44% | Not Detected |

Note: EDX does not detect hydrogen. Percentages are calculated based on the non-hydrogen elements.

Studies on other brominated compounds and polymers have demonstrated the utility of EDX in quantifying bromine content. youtube.comyoutube.com These analyses establish calibration curves using standards with known bromine concentrations to ensure the accuracy of the quantitative results for new materials like this compound. mdpi.com

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules at an atomic level. For this compound, these methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. For this compound, DFT calculations are crucial for understanding the nature of the interactions between the Hexamethylenetetramine (HMTA) molecule and the tribromide moiety.

Although direct DFT studies on this compound are scarce in the literature, research on closely related complexes, such as the co-crystal of HMTA with N-bromosuccinimide (NBS), provides significant insights. youtube.com In a study by Pathan et al. (2021), DFT calculations were used to analyze the halogen bonding between the nitrogen of HMTA and the bromine of NBS. youtube.com The calculated interaction energies (E_int) reveal the strength of this non-covalent bond, which is fundamental to the stability and reactivity of such complexes. The calculations showed that the Br···N interaction strength gradually decreases as more NBS molecules are complexed to a single HMTA molecule. youtube.com

Table 2: Calculated Interaction Energies for HMTA-NBS Complexes

| Complex Stoichiometry (HMTA:NBS) | Interaction Energy (E_int) in kcal/mol |

| 1:1 | -12.2 |

| 1:2 | -11.45 |

| 1:3 | -10.97 |

Data sourced from DFT calculations on Hexamethylenetetramine-N-bromosuccinimide complexes. youtube.com

These theoretical findings help explain the electronic environment of the bromine atoms in the complex, which in turn governs its reactivity as a brominating agent. The calculations can predict which sites on the complex are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its observed chemical behavior. mdpi.comrsc.org

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the physical movements of atoms and molecules over time. These simulations can reveal the detailed step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and transition states. researchgate.net

For this compound, molecular simulations can model its interaction with a substrate during a bromination reaction. By simulating the approach of the substrate to the tribromide complex, researchers can visualize the bond-breaking and bond-forming events that constitute the reaction pathway. For instance, simulations could clarify whether the bromination proceeds via a direct transfer of a bromine cation (Br⁺) or through a more complex mechanism involving the entire tribromide unit.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By identifying key molecular descriptors (physicochemical properties like hydrophobicity, electronic parameters, and steric effects), QSAR models can predict the activity of new, untested compounds.

In the context of this compound, QSAR studies could be developed to predict its brominating efficiency towards a wide range of aromatic or aliphatic substrates. The model would correlate structural features of the substrate (e.g., the nature and position of substituents) with the observed reaction rate or yield.

Although no specific QSAR models for this compound have been published, the methodology is well-established for various classes of organic compounds, including amide derivatives and nitroaromatics. For example, a QSAR study on amide derivatives successfully predicted their inhibitory effect on xanthine (B1682287) oxidase using a combination of descriptors and machine learning algorithms. A similar approach could be employed for this compound by:

Synthesizing a library of diverse substrates.

Experimentally measuring their reactivity with this compound.

Calculating a range of molecular descriptors for each substrate.

Using statistical methods, such as multiple linear regression or machine learning, to build a predictive model.

Such a model would be a valuable tool for synthetic chemists, allowing them to rapidly screen potential substrates and predict reaction outcomes without the need for extensive experimentation.

Advanced Analytical Methods for Real-Time Reaction Analysis

The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. Advanced analytical methods that allow for real-time, in-situ monitoring are essential for gaining this understanding. youtube.com Process Analytical Technology (PAT) integrates these methods to design, analyze, and control manufacturing processes. mdpi.comyoutube.com For reactions involving this compound, techniques like FTIR, Raman, and NMR spectroscopy are particularly powerful.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR, an in-situ FTIR technology, uses a probe that can be inserted directly into a reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time. youtube.com For a bromination reaction using this compound, FTIR could track the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the C-Br bond in the product. youtube.com This provides immediate kinetic data and helps identify the optimal reaction endpoint.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for in-situ monitoring. youtube.comrsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. A Raman probe can monitor a reaction through a glass vessel, providing non-invasive analysis. youtube.com This would be useful for tracking changes in the Hexamethylenetetramine cage structure and the tribromide moiety as the reaction progresses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about species in solution during a reaction. nih.gov By equipping an NMR spectrometer with a flow cell or a specialized reaction tube, chemists can observe the transformation of reactants to products, identify transient intermediates, and elucidate complex reaction mechanisms. nih.gov For this compound, in-situ NMR could definitively track the fate of the hydrogen, carbon, and nitrogen atoms throughout the bromination process, providing unparalleled mechanistic insight.

The integration of these real-time analytical tools enables the rapid optimization of reaction conditions, improves process safety, and ensures consistent product quality, moving from static batch processing to a more dynamic and controlled approach to chemical synthesis. nih.gov

Comparative Analysis with Alternative Brominating and Oxidizing Reagents

Hexamethylenetetramine Tribromide vs. Molecular Bromine: Advantages and Limitations

Molecular bromine (Br₂) has long been a conventional choice for bromination reactions, yet its hazardous nature has prompted the search for safer alternatives like HMTAB.

Advantages of this compound over Molecular Bromine:

Enhanced Safety and Handling: HMTAB is a stable, non-volatile crystalline solid, which significantly reduces the risks associated with the highly toxic, corrosive, and volatile nature of liquid molecular bromine. acs.org

Stoichiometric Precision: As a solid, HMTAB can be weighed with high accuracy, allowing for precise control over the reaction stoichiometry. This minimizes the formation of undesirable polybrominated byproducts that can result from the use of excess liquid bromine.

Improved Selectivity: HMTAB often demonstrates superior selectivity. For example, it can selectively brominate the α-position of ketones without significant formation of di- or tri-brominated products.

Milder Reaction Conditions: Reactions involving HMTAB can frequently be conducted under gentler conditions compared to those requiring molecular bromine, which is beneficial for substrates with sensitive functional groups.

Limitations of this compound compared to Molecular Bromine:

Atom Economy: Molecular bromine possesses a higher atom economy as a greater percentage of its mass is the desired bromine atom. HMTAB has a larger molecular weight due to the hexamethylenetetramine cation, which is not incorporated into the final product.

Cost and Availability: For large-scale industrial applications, molecular bromine may be more readily available and cost-effective as a bulk chemical, although the synthesis of HMTAB is relatively simple.

Table 1: Comparison of this compound and Molecular Bromine

| Feature | This compound (HMTAB) | Molecular Bromine (Br₂) |

|---|---|---|

| Physical State | Crystalline Solid | Volatile Liquid |

| Handling | Safe and easy to handle | Hazardous, requires special precautions |

| Toxicity | Less toxic | Highly toxic and corrosive |

| Stoichiometry | Precise control | Potential for over-bromination |

| Selectivity | Generally high | Lower, can lead to polybromination |

| Reaction Conditions | Often milder | Can be harsh |

| Atom Economy | Lower | Higher |

| Byproducts | Hexamethylenetetramine hydrobromide | Hydrogen bromide (HBr) |

Comparison with Other Quaternary Ammonium (B1175870) Tribromides

HMTAB is a member of the broader class of quaternary ammonium tribromides (QATs), which are recognized for their improved safety and handling characteristics over molecular bromine.

Other QATs, such as tetrabutylammonium (B224687) tribromide (TBATB) and pyridinium (B92312) tribromide, are also utilized as brominating agents. The reactivity and selectivity of these reagents are influenced by the structure of the quaternary ammonium cation.

Reactivity: The reactivity of QATs can be fine-tuned by modifying the steric and electronic properties of the cation. The unique cage-like structure of the hexamethylenetetramine cation in HMTAB creates a specific steric environment for the tribromide anion, which can affect its reactivity with different substrates.

Selectivity: The cation can also influence the selectivity of bromination. The hexamethylenetetramine moiety in HMTAB has the potential to interact with substrates, leading to enhanced regioselectivity. For instance, HMTAB has proven to be a highly efficient and selective reagent for the bromination of anilines and phenols. researchgate.net

A notable benefit of QATs is the potential to recycle the spent reagent. Following a bromination reaction, the quaternary ammonium cation is typically left as a hydrobromide salt, which can be recovered and regenerated back into the tribromide form.

HMTAB Recyclability: The hexamethylenetetramine hydrobromide byproduct from HMTAB reactions can be isolated and potentially recycled. researchgate.net The economic and energetic feasibility of this recycling process on an industrial scale is a key consideration.

Comparison with other QATs: The recyclability of other QATs like hexamethonium (B1218175) bis(tribromide) is also a known advantage. researchgate.net The selection between different QATs may hinge on the specific reaction requirements and the efficiency of separating and regenerating the quaternary ammonium salt.

Assessment Against N-Bromosuccinimide (NBS) and Related Halogenating Agents

N-Bromosuccinimide (NBS) is another prevalent solid brominating agent, especially for allylic and benzylic brominations.

Scope of Application: While both HMTAB and NBS are solid brominating agents, their primary applications often differ. NBS is the preferred reagent for radical-mediated allylic and benzylic brominations. HMTAB is more frequently employed for the electrophilic bromination of ketones, phenols, and anilines, as well as for the oxidation of alcohols. researchgate.netlibretexts.orgyoutube.com

Reaction Mechanism: The underlying reaction mechanisms are different. NBS typically reacts through a radical pathway for C-H bromination, whereas HMTAB-mediated brominations of carbonyls and aromatic rings proceed via electrophilic mechanisms.

Selectivity in Oxidation: HMTAB has been identified as a mild and efficient reagent for the selective oxidation of alcohols to their corresponding carbonyl compounds, even in the presence of other functional groups. This offers a valuable alternative to other oxidizing agents.

Byproducts: The reaction with NBS produces succinimide (B58015) as a byproduct, which is generally considered benign and can be easily removed. The byproduct of HMTAB reactions is hexamethylenetetramine hydrobromide, which is also a solid and can be separated by filtration.

Table 2: HMTAB vs. NBS

| Feature | This compound (HMTAB) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Primary Use | Electrophilic bromination of ketones, phenols, anilines; Oxidation of alcohols | Radical bromination of allylic and benzylic positions |

| Reactivity | Effective for electrophilic attack | Excellent for radical reactions |

| Byproduct | Hexamethylenetetramine hydrobromide | Succinimide |

| Handling | Stable solid | Stable solid |

Comparative Green Chemistry Metrics of Different Bromination Protocols

The principles of green chemistry advocate for the use of safer reagents, waste minimization, and enhanced energy efficiency. mdpi.com

Safety: HMTAB, along with other QATs and NBS, offers a significant improvement in safety over molecular bromine, which aligns with the green chemistry principle of employing safer substances. researchgate.netsemanticscholar.org

Solvent Use: HMTAB is effective in a range of organic solvents, and in some instances, reactions can be performed under solvent-free conditions. researchgate.net This is a significant advantage from a green chemistry standpoint as it curtails solvent waste.

Recyclability: The potential to recycle the hexamethylenetetramine moiety enhances the green credentials of HMTAB. researchgate.net

Future Research Directions and Advanced Methodologies

Development of Sustainable and Eco-Friendly Hexamethylenetetramine Tribromide Derivatives

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. This compound itself is considered a greener alternative to liquid bromine for bromination reactions, as it is a stable solid that is safer to handle. researchgate.net Future research in this area is focused on enhancing the eco-friendly profile of processes involving this reagent.

One promising avenue is the development of derivatives that are even more sustainable. This could involve synthesizing this compound from bio-based feedstocks. The parent compound, hexamethylenetetramine, is produced from ammonia (B1221849) and formaldehyde (B43269). researchgate.net Research into producing these precursors from renewable resources would contribute to a more sustainable lifecycle for this compound.

Furthermore, the development of catalytic systems that can regenerate the brominating agent in situ would minimize waste. For instance, oxidative bromination using a catalytic amount of a bromide source in the presence of an environmentally friendly oxidant is a more sustainable approach. researchgate.net Exploring the use of this compound in such catalytic cycles, potentially supported on recyclable materials like silica (B1680970) gel, presents a significant area for future investigation. researchgate.net

The principles of green chemistry, such as atom economy and reducing the use of hazardous solvents, are central to this research. researchgate.net Solvent-free reaction conditions for brominations using quaternary ammonium (B1175870) tribromides have been successfully demonstrated and could be adapted for this compound.

Exploration of this compound in Novel Catalytic Systems

The catalytic potential of hexamethylenetetramine and its derivatives is a rapidly expanding field of study. Hexamethylenetetramine itself has been employed as an efficient and reusable organocatalyst in reactions such as the Henry reaction. researchgate.net The bromine atoms in this compound can modulate its electronic properties and reactivity, opening up possibilities for its use in novel catalytic systems.

The hexamethylenetetramine–bromine complex has been shown to be an effective catalyst for the one-pot condensation of 2-aminothiophenol (B119425) or 1,2-phenylenediamine with various aldehydes. researchgate.net This suggests that this compound could act as a bifunctional catalyst, where the amine core provides basicity and the bromine atoms participate in electrophilic activation.

Future research could explore the application of this compound as a catalyst in a wider range of organic transformations, including C-N coupling reactions. researchgate.net Its potential as a co-catalyst in metal-catalyzed processes is also an area of interest. For example, a copper(I)/hexamethylenetetramine system has been shown to be effective for C-N coupling reactions. researchgate.net Investigating the synergistic effects of the tribromide derivative in such systems could lead to the discovery of highly efficient and selective catalysts.

Integration of this compound in Flow Chemistry for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and enhanced scalability. thieme.de The integration of this compound into continuous flow systems is a promising direction for the scalable and safe synthesis of bromo-organic compounds.

Given that bromination reactions can be highly exothermic, the superior temperature control offered by microreactors can prevent runaway reactions and improve product selectivity. nih.gov A continuous flow protocol for bromination has been developed where hazardous molecular bromine is generated in situ and immediately consumed. nih.gov A similar strategy could be designed using this compound as the bromine source, offering a safer and more convenient alternative.

The development of packed-bed reactors containing immobilized this compound on a solid support would enable a continuous process where the product stream is free of the brominating agent. This approach simplifies purification and allows for the potential regeneration and reuse of the reagent, further enhancing the sustainability of the process. thieme.de The scalability of such systems is a key advantage for industrial applications. unist.ac.krresearchgate.net

Computational Design and Optimization of this compound-Mediated Reactions